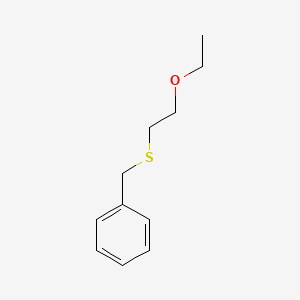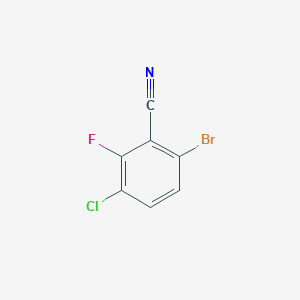
trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C15H25NO6. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the protection of pyrrolidine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid groups with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of natural products.
Biology and Medicine: The compound is utilized in medicinal chemistry for the development of pharmaceutical agents. Its structural features make it a valuable intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: In the chemical industry, it is employed in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its reactivity towards nucleophiles and electrophiles. The Boc-protected nitrogen can be deprotected under acidic conditions, revealing a reactive amine group that can participate in further chemical transformations. The ester groups can be hydrolyzed to carboxylic acids, which can then engage in various reactions such as amidation or esterification.
Comparaison Avec Des Composés Similaires
- trans-N-Boc-pyrrolidine-2,5-dicarboxylic acid diethyl ester
- cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester
- trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid dimethyl ester
Uniqueness: trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to its specific stereochemistry and functional group arrangement. The trans configuration and the presence of both Boc-protected nitrogen and ester groups provide a distinct reactivity profile, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl (3S,4S)-pyrrolidine-1,3,4-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2,4-Dichlorophenyl)thio]-acetate](/img/structure/B7988651.png)












![N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide)](/img/structure/B7988740.png)
